N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)isoxazole-5-carboxamide
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Overview
Description
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)isoxazole-5-carboxamide is a useful research compound. Its molecular formula is C13H12N4O3 and its molecular weight is 272.264. The purity is usually 95%.
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Scientific Research Applications
Synthetic Routes and Chemical Properties
Synthetic strategies for compounds containing the furan, pyrazole, and isoxazole moieties, like N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)isoxazole-5-carboxamide, have been explored due to their complex biological activities and potential for creating novel materials. Research shows that these compounds can be synthesized through various methods, including condensation reactions, cyclization, and decarboxylative fluorination, offering pathways to a range of heterocyclic compounds with diverse properties (Yuan, Yao, & Tang, 2017). Such synthetic versatility is crucial for the development of new molecules for specific applications in medicinal chemistry and material science.
Antimicrobial and Anticancer Activities
Compounds with furan, pyrazole, and isoxazole rings have been extensively studied for their antimicrobial and anticancer activities. For instance, derivatives synthesized from chalcones, which include furan and pyrazole moieties, have demonstrated significant antitumor activity against breast and colon cancer cell lines, showcasing their potential in cancer therapy (Zaki, Al-Gendey, & Abdelhamid, 2018). Moreover, specific derivatives have shown high cytotoxicity against MCF-7 cell lines, indicating their applicability in targeted cancer treatments.
Applications in Material Science
The unique electronic and structural properties of furan, pyrazole, and isoxazole rings make compounds like this compound interesting for material science applications. Their potential utility ranges from organic semiconductors to components in organic light-emitting diodes (OLEDs) and photovoltaic cells. The ability to fine-tune their electronic properties through synthetic modifications opens up possibilities for developing new materials with optimized performance for electronic and optoelectronic applications.
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. It is known that furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan derivatives are known to interact with various targets, leading to a variety of therapeutic effects .
Biochemical Pathways
Furan derivatives are known to interact with various biochemical pathways, leading to a variety of therapeutic effects .
Pharmacokinetics
The synthesis of similar furan-containing compounds has been described . The pharmacokinetic properties of a compound can greatly impact its bioavailability and therapeutic efficacy.
Result of Action
Furan derivatives are known to exhibit a wide range of therapeutic effects, including anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3/c18-13(12-4-6-16-20-12)14-9-10(11-3-1-8-19-11)17-7-2-5-15-17/h1-8,10H,9H2,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REUHMUBYWFANMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CNC(=O)C2=CC=NO2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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